Entospletinib - 1229208-44-9

Entospletinib

Catalog Number: EVT-287464
CAS Number: 1229208-44-9
Molecular Formula: C23H21N7O
Molecular Weight: 411.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entospletinib, also known as GS-9973, is a small molecule that acts as a selective, reversible inhibitor of spleen tyrosine kinase (SYK). [] SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells such as B cells, mast cells, neutrophils, and macrophages. [, ] Entospletinib is currently under investigation for its potential therapeutic applications in various hematologic malignancies and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of entospletinib is described in detail in the patent US8476268B2. [] The synthesis involves multiple steps starting from commercially available materials and utilizes various organic chemistry reactions, including Suzuki coupling, Buchwald-Hartwig amination, and deprotection reactions.

Molecular Structure Analysis

Entospletinib possesses a complex molecular structure composed of multiple aromatic rings, heterocyclic moieties, and functional groups. The precise spatial arrangement of these structural features dictates its binding affinity and selectivity towards SYK. []

Mechanism of Action

Entospletinib exerts its biological effects by selectively binding to the ATP-binding site of SYK, inhibiting its kinase activity. [] SYK plays a critical role in B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin signaling. [, , ] By inhibiting SYK, entospletinib disrupts downstream signaling events associated with BCR activation, immune cell activation, and cellular adhesion. [, , ]

Physical and Chemical Properties Analysis

Entospletinib is an orally bioavailable small molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, have been optimized to enhance its bioavailability and therapeutic potential.

a. Hematologic Malignancies

  • Chronic Lymphocytic Leukemia (CLL): Entospletinib demonstrated clinical activity as monotherapy in patients with relapsed or refractory CLL, including those previously treated with BCR inhibitors. [, , , , , , ] It has also been investigated in combination with other agents, such as obinutuzumab, a monoclonal antibody targeting CD20, and tirabrutinib, a BTK inhibitor. [, , , , ]
  • Acute Myeloid Leukemia (AML): Preclinical studies suggest entospletinib exhibits anti-leukemia activity in AML models. [, ] Clinical trials have investigated its safety and efficacy in combination with standard chemotherapy in newly diagnosed AML patients, particularly those with specific genetic mutations associated with poor prognosis, such as NPM1 mutations and KMT2A rearrangements. [, , , , ]
  • Acute Lymphoblastic Leukemia (ALL): Entospletinib has shown promising results in preclinical models of infant ALL, particularly in combination with vincristine chemotherapy. [] Clinical trials have explored its safety and efficacy in combination with standard chemotherapy in adult patients with relapsed or refractory ALL. []
  • Other Lymphoid Malignancies: Entospletinib has also been investigated in clinical trials for its potential therapeutic applications in other lymphoid malignancies, including follicular lymphoma, mantle cell lymphoma, marginal zone lymphoma, lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia, and diffuse large B-cell lymphoma. [, , , , , , , ]

b. Autoimmune Diseases

  • Rheumatoid Arthritis: Entospletinib ameliorated experimental autoimmune arthritis in preclinical models by reducing joint inflammation and neutrophil activity. []
  • Cherubism: Entospletinib improved fully established inflammation and bone destruction in a mouse model of cherubism, a rare genetic disorder characterized by excessive bone resorption in the jaws. []
  • Graft-versus-Host Disease (GVHD): Entospletinib effectively prevented ocular and skin GVHD in a preclinical mouse model. []

Obinutuzumab

  • Compound Description: Obinutuzumab (Gazyva) is a glycoengineered monoclonal antibody targeting CD20, a protein found on B cells. It is approved for use in combination with chemotherapy for treating chronic lymphocytic leukemia (CLL). [, ]
  • Relevance: Obinutuzumab is frequently investigated in combination with entospletinib. Studies indicate that this combination exhibits a tolerable safety profile and shows promising clinical activity in patients with relapsed or refractory CLL. [, , ] This combination may provide an improved treatment approach compared to single-agent therapies.

Tirabrutinib (ONO/GS-4059)

  • Compound Description: Tirabrutinib is a second-generation, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor. [, , ] Like entospletinib, it is being explored for treating CLL and other B-cell malignancies.
  • Relevance: Tirabrutinib is being investigated in combination with entospletinib, often with the addition of obinutuzumab. These combinations are under evaluation for safety, tolerability, and efficacy. [, ] Studies suggest this triple combination exhibits excellent therapeutic activity in CLL patients. []

Idelalisib (Zydelig™)

  • Compound Description: Idelalisib is a first-in-class, selective, oral inhibitor of PI3Kδ, a key enzyme in the B-cell receptor signaling pathway. It is approved for treating relapsed CLL and FL in combination with rituximab. [, , ]
  • Relevance: Similar to tirabrutinib, idelalisib is being evaluated in combination with entospletinib, particularly in the context of CLL. [, , ] These combinations aim to target multiple points in the B-cell receptor signaling pathway, potentially enhancing the efficacy compared to single-agent treatment.

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a selective, oral, small molecule inhibitor of BCL-2, a protein that prevents apoptosis (programmed cell death). It is being developed for CLL treatment. []
  • Relevance: Combining venetoclax with entospletinib demonstrated an additive to synergistic increase in apoptosis in primary CLL cells. [] This suggests a potential for enhanced efficacy in treating CLL with this combination therapy.

Vincristine

  • Compound Description: Vincristine is a chemotherapy drug that disrupts cell division and is used in various cancer treatments, including leukemia and lymphoma. [, ]
  • Relevance: Combining entospletinib with vincristine has shown synergistic apoptosis induction in vitro in a range of hematological cancer cell lines, including diffuse large B-cell lymphoma (DLBCL). [] Additionally, this combination demonstrated significant tumor growth inhibition in a DLBCL xenograft model. []

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline chemotherapy drug that interferes with DNA and RNA synthesis, leading to cell death. It is frequently used in the treatment of leukemia. []
  • Relevance: The combination of entospletinib with daunorubicin, along with cytarabine (7+3 regimen), has been investigated in AML. [, ] The results indicate this combination is well-tolerated and exhibits significant clinical activity. []

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy drug that inhibits DNA synthesis and is commonly used in leukemia treatment. []
  • Relevance: Similar to daunorubicin, cytarabine is part of the 7+3 regimen studied in combination with entospletinib for AML treatment. [, ] This combination has shown promising results with a good safety profile. [, ]

Selumetinib

  • Compound Description: Selumetinib is a selective MEK inhibitor that targets the RAS/MAPK signaling pathway, often dysregulated in cancer. []
  • Relevance: In preclinical models of infant ALL, the combination of entospletinib and selumetinib showed superior inhibition of leukemia proliferation compared to monotherapies or vehicle controls. [] This suggests a potential benefit for combining these agents in treating KMT2A-rearranged leukemias.

R406

  • Compound Description: R406 is a SYK inhibitor that has shown activity in preclinical models of lymphoma and leukemia. []
  • Relevance: Although not as clinically advanced as entospletinib, R406 serves as a comparator in understanding the mechanisms of SYK inhibition. Research indicates that R406, like entospletinib, exhibits synergistic tumor cell killing in combination with ibrutinib in MYD88 mutated Waldenström macroglobulinemia and ABC DLBCL. []

GS-9876

  • Compound Description: GS-9876 is a highly selective, second-generation SYK inhibitor. []

Properties

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.46

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.